molecular formula C10H11ClN4 B11883564 6-Chloro-2-cyclobutyl-7-methyl-7H-purine

6-Chloro-2-cyclobutyl-7-methyl-7H-purine

Cat. No.: B11883564
M. Wt: 222.67 g/mol
InChI Key: PMFFLGINGBIHHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-cyclobutyl-7-methyl-7H-purine is a chemical compound with the molecular formula C10H11ClN4 and a molecular weight of 222.67 g/mol . This compound belongs to the class of purines, which are heterocyclic aromatic organic compounds. Purines are significant in biochemistry as they form the building blocks of DNA and RNA. The presence of a chlorine atom at the 6th position, a cyclobutyl group at the 2nd position, and a methyl group at the 7th position makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-cyclobutyl-7-methyl-7H-purine can be achieved through several synthetic routes. One common method involves the reaction of 6-chloropurine with cyclobutylmethylamine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as mentioned above. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-cyclobutyl-7-methyl-7H-purine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution reactions.

    Cyclization Reactions: The cyclobutyl group can participate in cyclization reactions, forming more complex ring structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve a solvent like DMSO and a base such as potassium carbonate.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents at the 6th position.

    Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily investigated for its antimicrobial and anticancer properties. Its structure allows for modifications that can enhance its biological activity, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that 6-Chloro-2-cyclobutyl-7-methyl-7H-purine exhibits significant activity against various bacterial strains, including Mycobacterium tuberculosis. In vitro studies have demonstrated minimal inhibitory concentrations (MIC) as low as 1 µM, indicating strong potential as an antimycobacterial agent. The mechanism of action is linked to the inhibition of enzymes involved in bacterial cell wall synthesis.

Anticancer Properties

The compound has also been evaluated for its anticancer effects. Studies suggest that modifications to the purine structure can lead to enhanced cytotoxicity against cancer cell lines. For example, derivatives of purines have shown promising results in inhibiting the growth of breast and lung cancer cells .

Synthesis and Structural Variations

The synthesis of this compound typically involves several chemical reactions that allow for the introduction of various substituents on the purine ring. The presence of a chlorine atom at the 6-position and a cyclobutyl group at the 2-position are critical for its biological activity.

Synthesis Pathway

The synthesis generally follows these steps:

  • Formation of the purine base.
  • Introduction of the cyclobutyl group through alkylation reactions.
  • Chlorination at the 6-position.

Table 1: Synthesis Overview

StepReaction TypeKey Reagents
1AlkylationCyclobutanol derivatives
2ChlorinationChlorinating agents
3PurificationChromatography

Several studies have documented the biological activities of this compound and its derivatives.

Case Study: Antimycobacterial Activity

A study published in Journal of Medicinal Chemistry highlighted the efficacy of purine derivatives in inhibiting Mycobacterium tuberculosis growth. The study emphasized that structural modifications similar to those found in this compound resulted in enhanced antimicrobial potency .

Case Study: Anticancer Effects

In another significant study, derivatives were tested against various cancer cell lines, revealing low IC50 values against MCF-7 (breast cancer) and NCI-H460 (lung cancer) cells, suggesting high sensitivity and potential therapeutic applications .

Mechanism of Action

The mechanism of action of 6-Chloro-2-cyclobutyl-7-methyl-7H-purine involves its interaction with specific molecular targets. The chlorine atom at the 6th position and the cyclobutyl group at the 2nd position play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors involved in purine metabolism, affecting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropurine: A simpler analog with a chlorine atom at the 6th position but lacking the cyclobutyl and methyl groups.

    2-Cyclobutyl-7-methylpurine: Similar structure but without the chlorine atom at the 6th position.

    7-Methylpurine: Lacks both the chlorine atom and the cyclobutyl group.

Uniqueness

6-Chloro-2-cyclobutyl-7-methyl-7H-purine is unique due to the combination of the chlorine atom, cyclobutyl group, and methyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

6-Chloro-2-cyclobutyl-7-methyl-7H-purine is a purine derivative that has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly against various bacterial infections, including tuberculosis. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10ClN5C_9H_{10}ClN_5, with a molecular weight of approximately 222.67 g/mol. The compound features a chlorine atom at the 6-position, a cyclobutyl group at the 2-position, and a methyl group at the 7-position of the purine ring. These structural characteristics contribute to its unique reactivity and biological properties.

Antimycobacterial Activity

Research indicates that this compound exhibits promising antimycobacterial activity against Mycobacterium tuberculosis. In vitro studies have demonstrated minimal inhibitory concentrations (MIC) as low as 1 µM, suggesting strong efficacy against this pathogen. The mechanism of action is primarily associated with the inhibition of enzymes critical for bacterial cell wall synthesis, such as DprE1, which is essential for the survival of Mycobacterium tuberculosis .

Other Biological Activities

In addition to its antimycobacterial properties, there is emerging evidence suggesting that this compound may possess other biological activities:

  • Antiviral Properties : Similar purine derivatives have shown antiviral effects, indicating potential applications in treating viral infections .
  • Anticancer Potential : Structural analogs of purines have been studied for their anticancer properties, although specific data on this compound's anticancer activity is limited .

The biological activity of this compound can be attributed to its interaction with specific enzymes and cellular targets. The chlorine atom enhances its reactivity, allowing it to participate in nucleophilic substitution reactions. This reactivity is crucial for forming covalent bonds with target enzymes, leading to their inhibition .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis and Structural Characterization :
    • The synthesis typically involves coupling reactions under basic conditions, yielding regioisomers characterized by distinct N-7 and N-9 alkylation patterns .
    • Crystal structure analysis has confirmed the stereochemistry and functional group orientation, which are critical for understanding its biological interactions .
  • In Vitro Studies :
    • In vitro assays have shown that this compound inhibits Mycobacterium tuberculosis growth effectively at low concentrations .
    • Molecular docking studies have elucidated binding affinities to DprE1 and other targets, providing insights into its mechanism of action .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
This compound Cyclobutyl at C2Potential antitubercular activity
6-Chloro-9-(cyclopropyl)-9H-purine Cyclopropyl group at N9Antiviral properties
2-Amino-6-chloropurine Amino group at C2Anticancer activity

This table highlights how variations in substituents around the purine core can significantly influence biological activities and therapeutic potentials.

Properties

Molecular Formula

C10H11ClN4

Molecular Weight

222.67 g/mol

IUPAC Name

6-chloro-2-cyclobutyl-7-methylpurine

InChI

InChI=1S/C10H11ClN4/c1-15-5-12-10-7(15)8(11)13-9(14-10)6-3-2-4-6/h5-6H,2-4H2,1H3

InChI Key

PMFFLGINGBIHHU-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=NC(=N2)C3CCC3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.